Butoctamide semisuccinate
説明
Butoctamide semisuccinate (CAS 32838-28-1), also known as butoctamide hydrogen succinate (BAHS), is a sedative-hypnotic agent primarily used to treat insomnia and sleep disorders. Its molecular formula is C₁₆H₂₉NO₅, with a molecular weight of 315.41 g/mol . Structurally, it consists of a succinic acid ester linked to a butoctamide backbone (N-(2-ethylhexyl)-3-hydroxybutyramide) . The compound is marketed in Japan under the brand name Listomin S and has been clinically validated to enhance rapid eye movement (REM) sleep in elderly populations and patients with Down syndrome .
Pharmacological Action:
this compound modulates the central nervous system (CNS) by promoting REM sleep without significant suppression of slow-wave sleep (SWS). Studies in cats and humans demonstrate its ability to increase REM duration by 20–30% compared to baseline . Its mechanism involves interactions with cholinergic pathways, though its exact molecular targets remain under investigation .
特性
IUPAC Name |
4-[4-(2-ethylhexylamino)-4-oxobutan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO5/c1-4-6-7-13(5-2)11-17-14(18)10-12(3)22-16(21)9-8-15(19)20/h12-13H,4-11H2,1-3H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQONVBIGUJWUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32266-82-3 (calcium salt[2:1]) | |
| Record name | Butoctamide semisuccinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4057716 | |
| Record name | Butoctamide semisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32838-28-1 | |
| Record name | 1-[3-[(2-Ethylhexyl)amino]-1-methyl-3-oxopropyl] butanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32838-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butoctamide semisuccinate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032838281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butoctamide semisuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTOCTAMIDE SEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F58251NT6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Esterification via Succinic Anhydride
The most common route for synthesizing hemisuccinates involves esterification of the parent alcohol with succinic anhydride. For butoctamide semisuccinate, the reaction likely proceeds via nucleophilic acyl substitution. Butoctamide’s hydroxyl group reacts with succinic anhydride in the presence of a base catalyst, such as pyridine or triethylamine, to form the semisuccinate ester.
Reaction Conditions
- Molar Ratio : A 1:1 ratio of butoctamide to succinic anhydride ensures monoester formation while minimizing diester byproducts.
- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) is preferred to avoid hydrolysis.
- Temperature : Reactions are typically conducted at 0–25°C under inert atmosphere.
Yield Optimization
Yields exceeding 70% are achievable with precise stoichiometry and catalyst selection. Excess succinic anhydride (1.2 equiv) improves conversion but requires careful quenching to isolate the product.
Electrochemical Methods
Electrochemical synthesis, though less common for hemisuccinates, offers advantages in sustainability. Source 2 details peroxodisulfate production via sulfuric acid electrolysis, suggesting parallels for carboxylate ester formation. Applying similar principles, butoctamide could undergo anodic oxidation in the presence of succinate ions, though direct evidence remains speculative.
Key Parameters
- Electrolyte : Ammonium sulfate or sulfuric acid solutions (200–500 g/L) facilitate ion transport.
- Current Density : 10–50 mA/cm² balances reaction rate and energy efficiency.
- Byproduct Management : Hydrolysis of intermediates (e.g., peroxodisulfates) must be controlled to prevent degradation.
Analytical Characterization
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Peaks at δ 2.6–2.8 ppm (succinate methylene protons) and δ 3.4–3.6 ppm (amide N-CH₂) confirm ester linkage.
- ¹³C NMR : Carbonyl signals at 170–175 ppm verify succinate incorporation.
Infrared Spectroscopy (IR)
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
| Column | C18 (250 mm × 4.6 mm, 5 µm) |
|---|---|
| Mobile Phase | Acetonitrile/0.1% H₃PO₄ (60:40) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 8.2 minutes |
Purity ≥95% is achievable with gradient elution, as evidenced by source 4’s metabolite profiling.
Industrial-Scale Challenges
Byproduct Formation
Diester derivatives and hydrolyzed succinic acid are common impurities. Source 2’s electrochemical data suggest that pH control (<4.0) during workup minimizes hydrolysis.
Mitigation Strategies
Environmental Impact
Traditional synthesis generates acidic waste (e.g., spent sulfuric acid). Source 5’s bioreactor studies propose enzymatic methods to reduce effluent toxicity, aligning with green chemistry principles.
化学反応の分析
Types of Reactions
Butoctamide hemisuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield more reduced forms of the compound, while oxidation reactions yield more oxidized forms.
科学的研究の応用
Scientific Research Applications
1. Chemistry
- Model Compound : Butoctamide semisuccinate serves as a model compound in studies focused on amide and ester chemistry. Its structural characteristics allow researchers to explore reaction mechanisms and properties of similar compounds .
2. Biology
- Sleep Studies : Research indicates that this compound affects sleep patterns significantly. It has been shown to increase REM (Rapid Eye Movement) sleep in both animal models and human subjects. A study involving healthy males demonstrated that administration of 600 mg of the compound resulted in significant increases in REM sleep duration compared to placebo .
- Mechanism of Action : The compound is believed to stimulate serotonin release from mast cells, which may contribute to its effects on sleep regulation .
3. Medicine
- Hypnotic Agent : this compound is utilized as a hypnotic agent for treating insomnia and other sleep-related disorders. It is marketed under the brand name Listomin S in Japan, highlighting its clinical relevance .
- Clinical Trials : Various studies have confirmed its efficacy in increasing REM sleep without significantly altering total sleep time or efficiency, making it a potential alternative to other hypnotics that may have more side effects .
Case Studies
Industrial Applications
In addition to its research applications, this compound is also used in the pharmaceutical industry for formulating various products aimed at treating sleep disorders. Its stability and efficacy make it suitable for incorporation into therapeutic agents .
作用機序
類似の化合物との比較
類似の化合物
ヘキソブチラミド: 類似の特性を持つ別の催眠薬。
ベンゾジアゼピン: 不安と睡眠障害の治療に使用される化合物のクラス。
バルビツール酸塩: 依存性と副作用のリスクが高い、以前の催眠薬。
ユニークさ
ブトクタミドヘミスクシネートは、有意な副作用や依存を引き起こすことなく、レム睡眠を増加させることができる点が特徴です. これにより、特に長期使用において、他の催眠薬の貴重な代替手段となります。
類似化合物との比較
Key Observations :
- This compound’s succinate ester enhances water solubility compared to its non-succinate counterpart .
- Unlike benzodiazepines (e.g., nitrazepam), it lacks a fused aromatic ring system, reducing affinity for GABAA receptors .
Pharmacological Effects and Clinical Efficacy
Sleep Modulation
- This compound : Increases REM sleep by 25% in elderly subjects (600 mg dose) with minimal next-day sedation . In Down syndrome patients, it improved sleep continuity by reducing nighttime awakenings by 40% .
- Nitrazepam : Suppresses REM sleep by 15–20% and increases SWS but causes residual daytime drowsiness in 30% of users .
- Zaleplon : Shortens sleep latency by 50% but has negligible impact on REM architecture .
Neurological Targets
Critical Findings :
- Zaleplon exhibits a higher safety margin in overdose scenarios due to its short half-life (1 hour) .
Pharmacokinetics
| Parameter | This compound | Zaleplon | Doxylamine Succinate |
|---|---|---|---|
| Bioavailability | 85–90% | 30% | 70–80% |
| Half-life (t₁/₂) | 4–6 hours | 1 hour | 10–12 hours |
| Metabolism | Hepatic esterases | CYP3A4 | CYP2D6 |
Implications :
- This compound’s esterase-mediated metabolism reduces drug-drug interaction risks compared to CYP-dependent agents like zaleplon .
生物活性
Butoctamide semisuccinate (BAHS) is an organic compound known for its significant biological activity, particularly in sleep modulation. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for therapeutic use, supported by data tables and relevant research findings.
- Molecular Formula : C16H29NO5
- Molecular Weight : 315.4052 g/mol
- Stereochemistry : Mixed
- Charge : Neutral
Structural Representation
- SMILES :
CCCCC(CC)CNC(=O)CC(C)OC(=O)CCC(O)=O - InChIKey :
CQONVBIGUJWUFE-UHFFFAOYSA-N
This compound is primarily recognized for its ability to enhance rapid eye movement (REM) sleep . It is believed to act through the modulation of neurotransmitters, particularly by increasing serotonin levels in the brain, which plays a crucial role in regulating sleep architecture. Unlike many traditional hypnotics that suppress REM sleep, BAHS promotes it, making it a unique candidate for insomnia treatment.
Sleep Studies
- Animal Studies : Research conducted on chronically prepared cats demonstrated that BAHS significantly increases the duration of REM sleep. This effect was consistent across various conditions, indicating its potential as a reliable hypnotic agent .
- Human Studies : A study involving six healthy male participants (mean age 21 years) showed that administration of 600 mg of BAHS resulted in a marked increase in REM sleep without altering total sleep time or efficiency. The maximum percentage of BAHS-induced REM sleep reached 34%, highlighting its effectiveness in enhancing this critical sleep phase .
Comparative Efficacy
This compound has been compared with other sleep aids based on its effects on sleep stages:
| Compound Name | Chemical Formula | Primary Use | Unique Features |
|---|---|---|---|
| Butoctamide hydrogen succinate | C15H27NO4 | Sleep aid | Increases REM sleep significantly |
| Diazepam | C16H13ClN2O | Anxiolytic | Benzodiazepine; suppresses REM sleep |
| Zolpidem | C19H21N3O4S | Hypnotic | Short-acting; primarily affects stage 2 sleep |
Clinical Implications
The unique properties of this compound suggest several clinical applications:
- Insomnia Treatment : Its ability to enhance REM sleep could provide a novel approach to treating insomnia, especially in patients where traditional hypnotics are ineffective or lead to adverse effects.
- Combination Therapies : Preliminary studies indicate potential synergistic effects when combined with other CNS-active drugs, which may enhance overall therapeutic outcomes for sleep disorders .
Case Studies and Research Findings
Research has consistently demonstrated the efficacy of this compound in various settings:
Q & A
Q. What standardized analytical techniques are recommended for characterizing Butoctamide semisuccinate’s purity and structural integrity?
To confirm identity and purity, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. Physical properties such as density (1.06 g/cm³) and boiling point (514.6°C at 760 mmHg) should align with reference data . For known compounds, cross-validate results with literature or reference standards; for novel derivatives, include elemental analysis and X-ray crystallography .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s sedative activity?
Employ receptor-binding assays targeting GABAA receptors, given its classification as a sedative-hypnotic . Use primary neuronal cultures or cell lines expressing GABAergic pathways. Measure inhibitory post-synaptic currents (IPSCs) via patch-clamp electrophysiology, and validate with comparative studies against established sedatives like diazepam . Include negative controls and replicate experiments across three independent trials .
Q. What storage conditions are critical for maintaining this compound’s stability in laboratory settings?
Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C in a ventilated, low-humidity environment to prevent hydrolysis of the ester linkage . Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products using HPLC-MS .
Advanced Research Questions
Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability without compromising pharmacological activity?
Apply design of experiments (DoE) to evaluate reaction parameters (e.g., solvent polarity, catalyst loading, temperature). For example, a central composite design could optimize esterification between butoctamide and succinic anhydride. Track intermediates via thin-layer chromatography (TLC) and confirm final product activity using in vivo zebrafish models for sedation . Prioritize green chemistry principles (e.g., solvent recovery) for scalability .
Q. How should contradictory pharmacokinetic data on this compound’s bioavailability be resolved?
Conduct meta-analyses of existing data to identify covariates (e.g., species-specific metabolism, formulation differences). Use compartmental modeling to compare absorption rates across studies, and validate with crossover trials in rodent models. Address outliers by re-evaluating analytical methods (e.g., plasma protein binding assays) and ensuring consistent dosing protocols .
Q. What computational approaches can predict this compound’s metabolic pathways and potential drug-drug interactions?
Perform molecular docking studies to identify cytochrome P450 (CYP) isoforms involved in metabolism (e.g., CYP3A4, CYP2D6). Use quantitative structure-activity relationship (QSAR) models to predict metabolites and assess inhibition/induction risks. Validate predictions with in vitro microsomal assays and co-administration studies in animal models .
Q. How can researchers design a preclinical study to assess dose-response relationships in neurological models?
Adopt the PICOT framework:
- P opulation: Adult Sprague-Dawley rats (n=30) with induced insomnia.
- I ntervention: Oral administration of this compound (0.5–5 mg/kg).
- C omparison: Positive control (zolpidem), vehicle control.
- O utcome: Latency to sleep onset (EEG), duration of non-REM sleep.
- T imeframe: Acute (24-hr monitoring) and subchronic (7-day) phases. Use mixed-effects models to analyze dose-dependent effects and adjust for covariates like body weight .
Q. What strategies mitigate batch-to-batch variability in this compound’s pharmacological potency?
Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs) such as particle size and crystallinity. Use near-infrared (NIR) spectroscopy for real-time monitoring during synthesis. Correlate physicochemical properties (e.g., logP, solubility) with in vitro activity using multivariate regression .
Methodological Guidance
- Data Contradiction Analysis : For conflicting results, apply Bland-Altman plots to assess inter-study variability and hierarchical clustering to identify methodological outliers .
- Reproducibility : Follow CONSORT or ARRIVE guidelines for preclinical studies. Include raw data in supplementary materials and detail statistical thresholds (e.g., p < 0.05 with Bonferroni correction) .
- Ethical Compliance : For animal studies, adhere to institutional IACUC protocols and report ARRIVE 2.0 checklist items .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
